molecular formula C17H16BrClN2O2 B2850804 (5-Bromo-2-chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034328-87-3

(5-Bromo-2-chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2850804
CAS No.: 2034328-87-3
M. Wt: 395.68
InChI Key: OOVHDDRFPCDUNI-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone: is a complex organic compound characterized by its bromine and chlorine substituents on the phenyl ring and a piperidine ring linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the Suzuki-Miyaura cross-coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boronic acid derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

(5-Bromo-2-chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone: has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis for the development of new compounds.

  • Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

  • Industry: It can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents on the phenyl ring can influence its binding affinity to receptors and enzymes, while the piperidine and pyridine moieties can affect its overall pharmacokinetic properties.

Comparison with Similar Compounds

  • 5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

  • 5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone

Uniqueness: (5-Bromo-2-chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of substituents and structural features, which can lead to distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of the compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O2/c18-12-1-2-16(19)15(11-12)17(22)21-9-5-14(6-10-21)23-13-3-7-20-8-4-13/h1-4,7-8,11,14H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVHDDRFPCDUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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